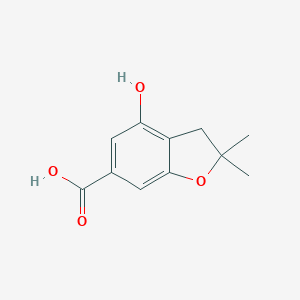

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Übersicht

Beschreibung

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

It is known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the hydroxyl group at the 4-position in this compound may play a crucial role in its interaction with its targets.

Biochemical Pathways

These could potentially include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds . This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that this compound may also have similar effects, potentially leading to the inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by the presence of certain substituents at specific positions on the benzofuran ring . This suggests that the efficacy and stability of this compound may also be influenced by its chemical environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, are likely applied.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions activated by the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Psoralen: Used in the treatment of skin diseases such as psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.

Angelicin: Known for its use in photochemotherapy.

Biologische Aktivität

4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (HDDB) is a synthetic compound belonging to the benzofuran family, recognized for its potential biological activities. Its molecular formula is C11H12O4, with a molecular weight of 208.21 g/mol. The compound features a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position of the benzofuran ring, which contributes to its reactivity and possible biological properties. Despite its promising structure, comprehensive studies on its biological activity remain limited.

Chemical Structure and Properties

The distinct arrangement of functional groups in HDDB enhances its potential for various biological interactions. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |

| CAS Number | 169130-42-1 |

| Molecular Weight | 208.21 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

Biological Activity Overview

Although specific studies focusing solely on HDDB are scarce, insights can be gleaned from related compounds within the benzofuran family. Benzofurans are known for diverse biological activities, including:

- Anticancer Activity : Related benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives from similar scaffolds have been evaluated for their ability to inhibit NF-κB activity, which is crucial in cancer progression .

- Antimicrobial Properties : Compounds with similar structures have demonstrated notable antimicrobial effects, suggesting that HDDB may also possess such properties.

The biological mechanisms through which benzofuran derivatives exert their effects often involve:

- Inhibition of NF-κB Pathway : This pathway is vital in inflammation and cancer; compounds that inhibit its activity can potentially reduce tumor growth and inflammatory responses .

- Antioxidant Activity : Many benzofurans exhibit antioxidant properties that protect cells from oxidative stress, contributing to their therapeutic potential in various diseases.

Research Findings

Recent studies have explored the synthesis and evaluation of benzofuran derivatives, including those structurally similar to HDDB. Notable findings include:

- Cytotoxicity Studies : A study involving novel benzofuran derivatives demonstrated potent cytotoxic activities against multiple human cancer cell lines at low micromolar concentrations . This suggests that HDDB could be a candidate for further anticancer research.

- Antioxidant and Antimicrobial Potential : Research indicates that compounds with the benzofuran structure exhibit strong antioxidant and antimicrobial activities. These properties warrant further investigation into HDDB's effectiveness in these areas.

Eigenschaften

IUPAC Name |

4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-7-8(12)3-6(10(13)14)4-9(7)15-11/h3-4,12H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVONXTUWZNEHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648628 | |

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169130-42-1 | |

| Record name | 4-Hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.